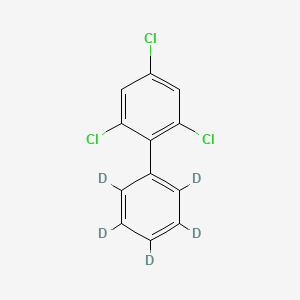

2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5

Description

Significance of Stable Isotope Labeling in Environmental and Biomedical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. nih.gov In environmental and biomedical sciences, this method is paramount for tracing the fate of pollutants, understanding metabolic pathways, and quantifying compounds in complex matrices. epa.govnih.gov By introducing a known quantity of an isotopically labeled compound, such as 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5, into a sample, it can serve as an internal standard. This standard behaves almost identically to the native compound during extraction and analysis but is distinguishable by its mass, allowing for precise quantification and correction for any sample loss or analytical variability. nih.govlgcstandards.com

Historical Context of Polychlorinated Biphenyl (B1667301) (PCB) Analysis and Research

PCBs are a group of man-made organic chemicals that were widely used in various industrial applications from the 1920s until they were banned in many countries in the 1970s and 1980s due to their environmental persistence and adverse health effects. accustandard.comnih.gov Early research into PCBs was hampered by the complexity of the mixtures, which could contain many of the 209 possible congeners. google.com Initial analytical methods struggled with separating and quantifying individual congeners, leading to a less precise understanding of their distribution and toxicity. cpiinternational.comcdc.govupb.ro The development of high-resolution gas chromatography coupled with mass spectrometry (GC-MS) was a significant leap forward, but the need for accurate quantification in complex environmental and biological samples remained a challenge. cas.orgnih.gov

Unique Contributions of Deuterated Polychlorinated Biphenyl Congeners as Research Probes

The introduction of deuterated PCB congeners, like this compound, revolutionized PCB analysis. These compounds serve as ideal internal standards because their chemical and physical properties are nearly identical to their native counterparts. lgcstandards.com This ensures that they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. nist.gov The key difference is their mass, which is easily distinguished by the mass spectrometer, allowing for the accurate quantification of the target PCB congener by comparing its signal intensity to that of the known amount of the added deuterated standard. nih.gov This isotope dilution mass spectrometry (IDMS) technique has become the gold standard for the analysis of PCBs and other persistent organic pollutants.

Overview of Research Applications for this compound

The primary application of this compound is as an internal standard in the quantitative analysis of PCB congeners in a variety of matrices. One notable application is in the study of PCB metabolites in human serum. For instance, in a study investigating PCB sulfates in human serum, deuterated-PCB 30 (another name for 2,4,6-Trichlorobiphenyl-d5) was used as an internal standard. nih.gov A known amount of the deuterated standard was added to the sample extracts before analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). This allowed the researchers to accurately quantify the levels of PCB sulfates, which are important metabolites in understanding the human body's response to PCB exposure. nih.gov The use of the deuterated standard was crucial for correcting any variations during the sample preparation and analytical process, ensuring the reliability of the final concentration measurements. nih.gov

Chemical and Physical Properties

Below are tables detailing the key chemical and physical properties of this compound and its non-deuterated counterpart, 2,4,6-Trichlorobiphenyl.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂D₅Cl₃ |

| Molecular Weight | 262.59 g/mol |

| IUPAC Name | 1,3,5-trichloro-2-(phenyl-d5)benzene |

Table 2: Properties of 2,4,6-Trichlorobiphenyl

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₇Cl₃ |

| Molecular Weight | 257.54 g/mol |

| CAS Number | 35693-92-6 |

| Appearance | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene epa.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl3 |

|---|---|

Molecular Weight |

262.6 g/mol |

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,4,6-trichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |

InChI Key |

MTLMVEWEYZFYTH-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2Cl)Cl)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of 2,4,6 Trichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5

Methodological Approaches for Deuterium (B1214612) Incorporation in Biphenyl (B1667301) Structures

The introduction of deuterium into aromatic systems, particularly biphenyls, requires specific synthetic strategies to ensure high levels of incorporation at the desired positions. These methods range from general catalytic exchange reactions to more targeted multi-step syntheses.

Selective deuteration of aromatic compounds is achieved through several established chemical methods. The choice of method often depends on the substrate's stability, the desired level of deuterium incorporation, and the required regioselectivity.

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is one of the most powerful and widely used strategies for deuterium labeling. researchgate.net Catalysts based on transition metals such as iridium, rhodium, ruthenium, and palladium can facilitate the direct exchange of hydrogen atoms with deuterium from a deuterium source. oup.comacs.orgnih.gov For aromatic rings, platinum-on-carbon (Pt/C) catalysts have proven effective, using heavy water (D₂O) as the deuterium source, often in the presence of H₂ gas to activate the catalyst. oup.com Iridium-based catalysts are particularly noted for their ability to direct C-H activation and achieve high levels of deuteration under mild conditions, sometimes using directing groups to label specific positions on a molecule. acs.org

Acid-Catalyzed Deuteration: Aromatic compounds can undergo deuteration by treatment with a strong deutero-acid in a deuterated solvent. google.com This method involves electrophilic substitution where a deuteron (B1233211) (D⁺) replaces a proton (H⁺) on the aromatic ring. The reaction conditions, such as temperature and acid strength, can be tuned to control the extent of deuteration. google.com

Deutero-decarboxylation: This technique offers a highly selective method for introducing a single deuterium atom. It involves the synthesis of a carboxylic acid precursor which is then subjected to decarboxylation in the presence of a deuterium source, effectively replacing the carboxyl group with a deuterium atom. rsc.org Silver(I) salts have been shown to catalyze this reaction effectively for ortho-substituted benzoic acids. rsc.org

Use of Deuterated Building Blocks: Instead of modifying a pre-existing molecule, another common strategy is to build the target molecule from smaller, pre-deuterated starting materials. This approach is often more straightforward for achieving full deuteration of a specific part of the molecule, such as one of the biphenyl rings. clearsynth.com

A summary of general deuteration strategies is presented in the table below.

Table 1: General Strategies for Selective Deuteration of Aromatic Compounds

| Strategy | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Hydrogen Isotope Exchange | Platinum, Palladium, Iridium | D₂O, D₂ gas | Direct exchange on existing molecule; selectivity can be controlled by catalyst and directing groups. oup.comacs.org |

| Acid-Catalyzed Exchange | Deutero-acids (e.g., D₂SO₄) | Deuterated Solvents | Based on electrophilic substitution; suitable for acid-stable compounds. google.com |

| Deutero-decarboxylation | Silver(I) salts | D₂O | Highly selective for replacing a carboxyl group with deuterium. rsc.org |

| Synthetic Construction | N/A | Deuterated Precursors | Builds the molecule from isotopically labeled starting materials. clearsynth.com |

The synthesis of 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 (PCB 30-d5) involves the coupling of a trichlorinated phenyl ring with a perdeuterated phenyl ring. A plausible and efficient method for this is a modification of the Gomberg-Bachmann reaction. This reaction facilitates the coupling of a diazonium salt with an aromatic compound.

A likely synthetic pathway is as follows:

Diazotization: 2,4,6-trichloroaniline (B165571) is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl), to form the corresponding diazonium salt (2,4,6-trichlorobenzenediazonium chloride).

Coupling: The resulting diazonium salt is then reacted directly with fully deuterated benzene (B151609) (benzene-d6). Benzene-d6 (B120219) serves as both the reactant and the solvent in this step. The reaction proceeds via a radical mechanism to form the desired product, this compound.

This approach is analogous to synthetic methods used for preparing radiolabeled PCBs, where, for instance, a diazonium salt from 2-chloroaniline (B154045) was reacted with benzene-¹⁴C₆ to yield the labeled biphenyl. researchgate.net The use of benzene-d6 as the starting material ensures that one of the biphenyl rings is fully deuterated, leading to the target compound. The final product would then be isolated and purified from the reaction mixture using chromatographic techniques.

Verification of Isotopic Purity and Enrichment

Spectroscopy is the primary tool for verifying the isotopic composition of deuterated compounds. Mass spectrometry and nuclear magnetic resonance are the most powerful and commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the positions of the deuterium labels and assessing isotopic purity. rsc.org

¹H NMR (Proton NMR): In a successfully deuterated compound like this compound, the signals corresponding to the protons on the deuterated ring should be absent or significantly diminished in the ¹H NMR spectrum. The degree of signal reduction can be used to estimate the efficiency of the deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that confirms the presence of deuterium and can show the different chemical environments of the deuterium atoms on the aromatic ring. nih.gov

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D coupling) results in characteristic splitting patterns in the ¹³C NMR spectrum, which can confirm the locations of the deuterium atoms.

A combination of ¹H NMR and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, and isomeric impurities before spectroscopic analysis. It is also crucial for confirming the chemical purity of the final product.

Gas Chromatography (GC): High-resolution gas chromatography (HRGC) using capillary columns is the benchmark method for the analysis and separation of PCB congeners. nih.govcdc.gov Different congeners, including isomers, can be separated based on their volatility and interaction with the stationary phase of the GC column. epa.govscribd.com When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation and identification of individual compounds and their isotopologues. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purification and analysis of PCBs. fishersci.com Reversed-phase HPLC on columns like C18 can separate PCB congeners based on their hydrophobicity. fishersci.com Coupling HPLC with HRMS (LC-HRMS) is a robust strategy for evaluating isotopic enrichment and purity, as it allows for the separation of the target compound from impurities prior to mass analysis. rsc.orgalmacgroup.com

Column Chromatography: Preparative column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a fundamental step in the purification process after synthesis. cdc.gov This technique is used for the initial cleanup of the crude product, separating the desired biphenyl from unreacted precursors and major byproducts before finer analysis by GC or HPLC. cdc.gov

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Spectroscopy | ||

| HRMS | Isotopic Enrichment & Purity | Mass distribution of isotopologues (d0-d5), calculation of isotopic purity. rsc.orgnih.gov |

| ¹H NMR | Structural Confirmation & Deuteration Level | Absence of proton signals at labeled positions. researchgate.net |

| ²H NMR | Deuterium Confirmation | Direct detection of deuterium signals, confirming incorporation. nih.gov |

| Chromatography | ||

| GC-MS | Isomer Separation & Purity | Separation of PCB congeners and chemical impurities, quantification. nih.govcdc.gov |

| HPLC-MS | Purification & Purity Analysis | Separation from non-volatile impurities, assessment of chemical and isotopic purity. almacgroup.comfishersci.com |

Advanced Analytical Methodologies Employing 2,4,6 Trichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5

Isotope Dilution Mass Spectrometry (IDMS) in Congener-Specific PCB Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the accurate quantification of trace-level contaminants. rsc.org It is recognized for providing results that are directly traceable to the International System of Units (SI). rsc.org

Theoretical Principles of Stable Isotope Dilution Analysis for Environmental Contaminants

Stable Isotope Dilution Analysis (SIDA) is a powerful method for quantification that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte but has a different mass due to the isotopic enrichment. In the context of PCB analysis, this typically involves using congeners labeled with Carbon-13 (¹³C) or, more recently, Chlorine-37 (³⁷Cl). rsc.orgacs.org

The fundamental principle of IDMS is that the isotopically labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. nih.gov Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, correcting for any procedural losses. This approach significantly enhances the accuracy and precision of the analysis, making it particularly suitable for complex matrices where quantitative recovery is challenging.

Role of 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS/MS)

In the realm of congener-specific PCB analysis, this compound, a deuterated analog of PCB 30, serves as a crucial internal standard. nih.gov Its application in conjunction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a robust framework for the quantification of various PCB congeners.

The use of an internal standard like deuterated PCB 30 is integral to the internal standard method of quantitation. nih.gov A known concentration of the internal standard is added to both the calibration standards and the sample extracts before injection into the GC-MS/MS system. scioninstruments.com The response of the target analytes is then measured relative to the response of the internal standard. This normalization corrects for variations in injection volume and instrument response, leading to more reliable and reproducible quantitative results.

The separation of the 209 possible PCB congeners is a significant analytical challenge due to their similar chemical structures and physical properties. nih.govcdc.gov Effective chromatographic separation is essential to distinguish between individual congeners, especially those that may have similar mass spectral fragmentation patterns. researchgate.net

Several factors are critical in optimizing the gas chromatographic separation of PCBs:

Capillary Column Selection: The choice of the stationary phase is paramount. Non-polar phases, such as those based on poly(5%-phenyl methyl)siloxane, are commonly used and have been shown to resolve a large number of congeners. nih.govcromlab-instruments.es The dimensions of the column, including length, internal diameter, and film thickness, also play a significant role in achieving the necessary resolution. nih.gov

Temperature Programming: A carefully optimized temperature gradient is crucial for separating a wide range of congeners with varying boiling points. researchgate.net The program typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the more highly chlorinated, less volatile congeners.

Carrier Gas Flow Rate: The velocity of the carrier gas (typically helium) affects the efficiency of the separation. Optimizing the flow rate ensures that the analytes have sufficient interaction with the stationary phase to achieve separation without excessive peak broadening.

Even with highly efficient columns, co-elution of some congeners can occur. cdc.govresearchgate.net In such cases, the selectivity of the mass spectrometer becomes critical for accurate quantification.

Table 1: Example GC and MS Operating Conditions for PCB Congener Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5 or similar |

| GC Temperature Program | Optimized for compound separation and sensitivity |

| Mass Spectrometer | |

| Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Ionization | Electron Ionization (EI) |

This table provides a generalized starting point; specific conditions may need adjustment for the particular GC column and GC/MS system employed. epa.gov

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, offers enhanced selectivity and sensitivity for PCB analysis. acs.orgnih.gov MRM is a technique where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. wikipedia.org This process creates a highly specific "transition" for each analyte. wikipedia.org

The optimization of MRM parameters is critical for achieving the best possible analytical performance. For deuterated standards like this compound, these parameters are determined by infusing a standard solution directly into the mass spectrometer and systematically varying the settings. nih.gov

Key parameters to be optimized include:

Precursor and Product Ion Selection: The precursor ion is typically the molecular ion of the PCB congener. The product ions are characteristic fragments formed upon collision-induced dissociation (CID). For each congener and its deuterated analog, at least two MRM transitions are usually monitored for quantification and confirmation purposes. nih.gov

Collision Energy (CE): This is the energy applied in the collision cell to fragment the precursor ion. Optimizing the CE is crucial for maximizing the signal of the desired product ions. researchgate.netnih.gov Different transitions for the same compound may have different optimal collision energies.

Other Instrument Parameters: Parameters such as declustering potential, cone voltage, and collision cell gas pressure also influence the fragmentation process and ion transmission, and therefore need to be optimized for maximum sensitivity. elsevierpure.com

The use of isotopically labeled standards allows for the efficient optimization of MRM transitions, often through automated flow injection analysis (FIA) methods. nih.gov

Table 2: Example Optimized MRM Transitions for a Trichlorobiphenyl

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trichlorobiphenyl | 256.0 | 186.0 | 26 |

| Trichlorobiphenyl | 258.0 | 186.0 | 26 |

This table illustrates typical MRM transitions for a trichlorobiphenyl congener. The specific transitions and optimal collision energies would be determined experimentally for 2,4,6-Trichlorobiphenyl and its deuterated analog. thermofisher.com

Quantitative Performance Characteristics of IDMS Using Deuterated PCB Standards

The use of IDMS with deuterated standards like this compound results in high-quality quantitative data characterized by excellent accuracy and precision. The method's performance is typically validated by analyzing certified reference materials (CRMs) and assessing parameters such as recovery, linearity, and limits of detection.

Studies have shown that IDMS methods for PCBs can achieve average recoveries in the range of 80.3% to 117.6%, with relative standard deviations (RSDs) for replicate analyses typically between 5.09% and 18.5%. nih.gov The limits of determination (LODs) are often in the low microgram per kilogram (µg/kg) range, demonstrating the sensitivity of the technique. nih.gov The linearity of the calibration curves is also a key performance characteristic, with correlation coefficients (r) greater than 0.99 being routinely achieved over the desired concentration range. nih.gov

The "bottom-up" or GUM (Guide to the Expression of Uncertainty in Measurement) approach involves identifying, quantifying, and combining all individual sources of uncertainty. researchgate.net Key sources of uncertainty in the IDMS analysis of PCBs include:

Purity of the standards: The uncertainty associated with the certified concentration of both the native and isotopically labeled standards. dspsystems.eueurachem.org

Mass measurements: The uncertainty in the weighing of standards and samples.

Volume measurements: The uncertainty associated with volumetric glassware and syringes used for preparing solutions and injections.

Instrumental measurements: The uncertainty in the measurement of the isotope ratio by the mass spectrometer.

Calibration curve: The uncertainty associated with the regression analysis used to generate the calibration curve.

By systematically evaluating and combining these uncertainty components, an expanded uncertainty is calculated, which provides a range within which the true value is expected to lie with a certain level of confidence (typically 95%). europa.euresearchgate.net

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.org In IDMS, traceability is established through the use of certified reference materials and by ensuring that all measurements, such as mass and volume, are performed using calibrated equipment. eurachem.orgresearchgate.net The use of highly pure, well-characterized standards for both the native analytes and the isotopically labeled internal standards is fundamental to establishing traceability. dspsystems.eu

Assessment of Method Detection Limits and Quantification Limits

The determination of method detection limits (MDLs) and quantification limits (LOQs) is fundamental to validating an analytical method's sensitivity. The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy.

In the analysis of PCB congeners, the use of this compound and other deuterated standards is integral to establishing these limits. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods, such as EPA Method 1668, for the analysis of PCB congeners in various matrices. cdc.gov These methods often rely on isotope dilution techniques, where a known amount of a labeled compound, like our subject compound, is added to the sample before processing.

The detection and quantification limits are not solely dependent on the instrument's sensitivity but are also influenced by the complexity of the sample matrix and potential interferences. epa.gov For instance, EPA Method 1668A reports estimated detection limits (EDLs) for selected PCB congeners ranging from 109 to 193 pg/L for water and 11–19 ng/kg for soil and tissue samples. cdc.gov The establishment of these limits is often performed through multi-laboratory validation studies which help in understanding the method's performance across different settings. epa.gov

A study quantifying all 209 PCB congeners in human blood samples highlighted that with their analytical method, many congeners could be determined, though some fell below the limit of quantification (LOQ). nih.gov In whole blood samples, 50 congeners were below the LOQ, while in plasma, 94 congeners could not be detected. nih.gov This underscores the importance of sensitive methods and the role of internal standards in achieving low detection limits.

The following table provides an example of typical detection and quantification limits for PCB analysis in water, which are achieved through methods employing isotopically labeled standards.

| Parameter | Typical Value Range | Matrix | Analytical Method |

| Method Detection Limit (MDL) | 109 - 193 pg/L | Water | EPA Method 1668A |

| Limit of Quantification (LOQ) | 500 - 1000 pg/L | Water | GC-HRMS |

| Estimated Method Limit (EML) | 0.5 pg/µL | Extracts | EPA Method 1668 |

Note: These values are representative and can vary based on the specific congener, instrument, and laboratory.

Analytical Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision refers to the closeness of two or more measurements to each other. In PCB analysis, achieving high accuracy and precision is paramount for reliable risk assessment and regulatory compliance. The use of this compound as an internal or surrogate standard is a key strategy to enhance both.

By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical procedure, any losses of the target analytes during extraction, cleanup, and concentration steps can be corrected. This is because the labeled standard is expected to behave chemically and physically similarly to the native (unlabeled) congeners with the same level of chlorination. The recovery of the labeled standard is used to correct the final concentration of the target analytes, thereby improving the accuracy of the measurement. cdc.gov

For example, in the analysis of PCB sulfates in human serum, the calculation of each congener's amount was performed by applying a relative response factor and correcting according to the percent recovery of surrogate standards on a per-sample basis. nih.gov This correction for recovery is a standard practice that significantly improves the accuracy of the results.

Precision is often assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD). The consistent recovery of the deuterated standard across multiple samples indicates good precision of the analytical method. EPA methods, such as Method 1668, have strict quality control criteria for the recovery of labeled compounds to ensure both accuracy and precision. cdc.gov

The following table summarizes the role of this compound in ensuring analytical accuracy and precision.

| Quality Parameter | Role of this compound |

| Accuracy | Acts as a surrogate/internal standard to correct for analyte losses during sample preparation and analysis, leading to more accurate quantification. |

| Precision | Consistent recovery of the deuterated standard across replicate analyses demonstrates the reproducibility and precision of the method. |

Quality Assurance and Quality Control Protocols in PCB Congener Analysis

Application of this compound as a Surrogate Standard

A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be present in the original sample. It is added to every sample, blank, and calibration standard in a known amount before any sample preparation steps. The primary purpose of a surrogate standard like this compound is to monitor the performance of the analytical method for each sample.

The recovery of the surrogate standard provides a measure of the efficiency of the entire analytical process, from extraction to final measurement. Low or excessively high recoveries of the surrogate can indicate problems such as incomplete extraction, analyte loss, or matrix interference. Regulatory methods often specify acceptable recovery ranges for surrogate standards, and samples with recoveries outside these ranges may need to be re-analyzed.

In a study on PCB quantification in blood, the use of surrogate congeners was a key part of the methodology. nih.gov The recovery of these surrogates is used to correct the final calculated concentrations of the native PCB congeners, which is a critical step for ensuring data accuracy. nih.gov

Inter-laboratory Harmonization and Validation Studies Utilizing Deuterated Standards

Inter-laboratory harmonization is the process of ensuring that different laboratories can produce comparable results for the same sample. This is crucial for large-scale environmental monitoring programs and regulatory enforcement. Validation studies are conducted to demonstrate that an analytical method is suitable for its intended purpose.

Deuterated standards like this compound play a vital role in both harmonization and validation. By providing a common point of reference, these standards help to minimize variability between laboratories. When different labs use the same isotopically labeled standards and follow standardized methods, the data they generate is more likely to be consistent and comparable.

Multi-laboratory validation studies for methods like EPA 1668 rely on the use of a suite of labeled PCB congeners to assess the method's performance across different laboratory environments. cdc.gov The results of these studies provide confidence in the ruggedness and transferability of the method. The ability to obtain consistent results for the recovery of deuterated standards across multiple laboratories is a key indicator of successful method harmonization.

Application of this compound in Diverse Matrix Analysis

The versatility of this compound as a surrogate standard allows for its use in the analysis of a wide range of sample types, each presenting unique analytical challenges.

Environmental Sample Analysis (e.g., air, water, sediment, soil)

The analysis of PCBs in environmental samples is critical for understanding their fate, transport, and potential impact on ecosystems and human health. This compound and other labeled congeners are routinely used in these analyses.

Air: In air sample analysis, where PCB concentrations can be very low, the use of deuterated standards is essential for achieving the required sensitivity and accuracy. A study of indoor air exposure to PCBs highlighted a different congener pattern compared to dietary intake, emphasizing the need for comprehensive analytical methods. nih.gov

Water: EPA Method 1628 is a low-resolution gas chromatography/mass spectrometry (GC/MS) method for the determination of all 209 PCB congeners in water, soil, sediment, biosolids, and tissue. epa.gov This method utilizes 29 carbon-13 labeled PCB congeners as isotope dilution quantification standards to ensure accurate results. epa.gov

Sediment and Soil: These matrices are often complex and can contain a multitude of interfering compounds. The use of this compound helps to correct for matrix effects and ensures that the reported PCB concentrations are accurate. The extraction and cleanup steps for soil and sediment samples can be rigorous, and monitoring the recovery of the deuterated standard is crucial for validating the efficiency of these procedures. cdc.govepa.gov

Biological Matrix Analysis (e.g., animal tissues)

The analysis of PCBs in animal tissues is essential for understanding the bioaccumulation and biomagnification of these contaminants through the food chain. Isotope dilution mass spectrometry (IDMS) with the aid of labeled internal standards like this compound is the gold standard for this purpose. This deuterated standard is particularly useful as it is not naturally occurring and can be introduced into the sample at the beginning of the analytical process, correcting for losses during extraction, cleanup, and instrumental analysis.

In a typical workflow, a homogenized tissue sample (e.g., fish fillet, adipose tissue) is fortified with a known amount of this compound. The subsequent extraction is commonly performed using accelerated solvent extraction (ASE) or Soxhlet extraction with organic solvents like hexane (B92381) or a mixture of hexane and dichloromethane. The resulting extract, which contains both the native PCBs and the deuterated internal standard, then undergoes a rigorous cleanup procedure to remove interfering lipids and other co-extractives. This cleanup often involves techniques such as gel permeation chromatography (GPC) and column chromatography with adsorbents like silica (B1680970) gel or Florisil.

The final determination is carried out using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) or tandem mass spectrometry (GC-MS/MS). The mass spectrometer is set to monitor specific ions for both the native PCB congeners and for this compound. By comparing the signal intensity of the native analyte to that of its deuterated counterpart, a highly accurate and precise quantification can be achieved, independent of sample matrix effects and variations in recovery.

While specific studies detailing the use of this compound are not abundantly available in public literature, the principles of its application are well-established within the broader context of using deuterated and ¹³C-labeled PCBs for biological tissue analysis. For instance, in the analysis of fish tissue for various PCB congeners, the use of a suite of labeled internal standards, which would ideally include a trichlorobiphenyl isomer like 2,4,6-Trichlorobiphenyl-d5, is standard practice. The recovery rates for these types of internal standards in fish tissue analysis are generally expected to be within the range of 60-120% to be considered acceptable.

Below is a representative data table illustrating the type of results obtained in the analysis of fish tissue for selected PCB congeners using an isotope dilution method that would employ a standard like this compound.

| Sample ID | Matrix | Target Analyte (PCB Congener) | Concentration (ng/g wet weight) | Recovery of Internal Standard (%) |

| FT-001 | Fish Tissue (Tuna) | PCB 28 | 1.5 | 85 |

| FT-002 | Fish Tissue (Tuna) | PCB 52 | 3.2 | 92 |

| FT-003 | Fish Tissue (Tuna) | PCB 101 | 5.8 | 88 |

| FT-004 | Fish Tissue (Salmon) | PCB 28 | 2.1 | 95 |

| FT-005 | Fish Tissue (Salmon) | PCB 52 | 4.5 | 98 |

| FT-006 | Fish Tissue (Salmon) | PCB 101 | 8.3 | 91 |

Food and Feed Sample Analysis

The presence of PCBs in food and animal feed is a significant concern for human and animal health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for PCBs in various commodities. To enforce these regulations, robust analytical methods are necessary. The use of this compound as an internal standard in isotope dilution GC-MS methods is crucial for the accurate determination of PCB levels in complex food and feed matrices. nih.gov

The analytical approach for food (e.g., milk, dairy products, meat) and feed samples is similar to that for biological tissues. A representative sample is spiked with this compound before extraction. The choice of extraction method depends on the matrix; for example, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method might be used for fruits and vegetables, while soxhlet or pressurized liquid extraction is more common for fatty foods and feeds.

The cleanup step is critical to remove the high content of fats, proteins, and carbohydrates present in these samples. This is often a multi-step process involving techniques like solid-phase extraction (SPE) with different sorbents (e.g., silica, alumina (B75360), Florisil) and sometimes acid-impregnated silica to break down lipids.

Quantification by HRGC-HRMS or GC-MS/MS allows for the selective detection of target PCB congeners alongside this compound. The ratio of the native analyte to the deuterated standard provides a reliable measure of the PCB concentration, compensating for any analytical variability.

Research on the analysis of PCBs in food and feed consistently demonstrates the importance of using isotopically labeled internal standards to ensure the quality and reliability of the data. For instance, studies on milk and dairy products often employ a range of ¹³C-labeled PCB congeners as internal standards to cover the different chlorination levels of the target analytes. The recovery of these standards is a key quality control parameter.

The following data table exemplifies the application of such an analytical approach for the determination of indicator PCBs in animal feed.

| Sample ID | Matrix | Target Analyte (PCB Congener) | Concentration (µg/kg) | Recovery of Internal Standard (%) |

| AF-101 | Animal Feed (Fishmeal) | PCB 28 | 0.8 | 91 |

| AF-102 | Animal Feed (Fishmeal) | PCB 52 | 1.5 | 96 |

| AF-103 | Animal Feed (Fishmeal) | PCB 101 | 2.3 | 89 |

| AF-104 | Animal Feed (Soybean Meal) | PCB 28 | 0.2 | 98 |

| AF-105 | Animal Feed (Soybean Meal) | PCB 52 | 0.4 | 102 |

| AF-106 | Animal Feed (Soybean Meal) | PCB 101 | 0.7 | 95 |

Environmental Fate and Transport Studies Utilizing Deuterated Polychlorinated Biphenyls

Tracer Applications of 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 for Environmental Processes

This compound, a deuterated form of PCB congener 30, is frequently used as a surrogate or internal standard in the chemical analysis of environmental samples. nih.govresearchgate.net In this role, it acts as a tracer for the entire analytical process, from extraction to quantification. A known amount is added to a sample at the beginning of the analysis. By measuring how much of the deuterated standard is recovered at the end, scientists can correct for any loss of the native PCBs during sample preparation and cleanup. This ensures that the final reported concentrations of the target PCBs in the sample are highly accurate. This accuracy is fundamental to understanding the subtle and complex environmental processes that govern PCB fate and transport.

In aquatic environments, PCBs are transported in both a dissolved phase and bound to suspended particles. epa.gov The distribution between these two phases, known as partitioning, dictates the mobility, bioavailability, and ultimate fate of the contaminants. Lower chlorinated PCBs tend to be more water-soluble, while highly chlorinated congeners are more hydrophobic and preferentially adsorb to organic matter and sediments. epa.gov

Tracer studies, often conducted in laboratory microcosms or controlled field releases, utilize deuterated congeners like 2,4,6-Trichlorobiphenyl-d5 to precisely measure this partitioning. By introducing the labeled compound into a water-sediment system, researchers can track its movement between the dissolved and particulate phases over time. The use of the deuterated tracer allows for accurate quantification, distinguishing the experimental tracer from background PCB contamination and correcting for analytical losses. This provides reliable data for calculating partition coefficients (Kd), which are essential parameters in environmental models that predict PCB transport in rivers, lakes, and estuaries.

Table 1: Illustrative Research Findings on PCB Partitioning in Aquatic Systems

| Finding | Environmental Implication | Relevance of Deuterated Tracers |

| PCBs with lower chlorination show higher affinity for the dissolved phase. | Increased potential for long-range transport in water columns and bioavailability to pelagic organisms. | Enables precise measurement of congener-specific partition coefficients (Kd) in complex matrices. |

| Higher chlorinated PCBs strongly bind to sediment and organic particles. epa.gov | Accumulation in sediment beds, creating long-term contamination reservoirs. epa.gov | Crucial for accurate quantification in sediment, accounting for losses during rigorous extraction procedures. |

| Resuspension of contaminated sediments can re-introduce particle-bound PCBs into the water column. epa.gov | Acts as a secondary source of contamination, impacting water quality long after primary sources are controlled. | Allows for the tracking of specific congeners from sediment back into the water phase during simulated resuspension events. |

The atmosphere is a primary pathway for the global distribution of PCBs. researchgate.netntnu.no Congeners can volatilize from contaminated surfaces (water, soil) and be transported long distances before being redeposited through wet (rain, snow) or dry deposition. researchgate.netntnu.no This "grasshopper effect" is temperature-dependent and leads to the accumulation of PCBs in colder regions like the Arctic. ntnu.no

Understanding the dynamics of volatilization and deposition is crucial for modeling atmospheric transport. Laboratory chamber studies investigating the transport of PCBs from a source material into the air and subsequent sorption to dust particles rely on precise measurements. nih.gov In such studies, deuterated standards like 2,4,6-Trichlorobiphenyl-d5 are essential for quantifying the flux rates of individual congeners. By analyzing the congener profile in the air over time, scientists can determine how factors like temperature, air-water interface, and soil properties influence volatilization rates. nih.gov The use of deuterated standards ensures that these measurements are accurate, providing the data needed to build and validate regional and global transport models. researchgate.net

Once in soil or sediment, the binding (sorption) and release (desorption) of PCBs control their mobility and availability for uptake by organisms or for further transport. nih.gov These processes are influenced by the physicochemical properties of both the PCB congener (e.g., degree of chlorination) and the solid matrix (e.g., organic carbon content, particle size). figshare.com

To study these dynamics, researchers conduct batch equilibrium experiments where contaminated soil or sediment is mixed with clean water. A deuterated tracer like 2,4,6-Trichlorobiphenyl-d5 is added to the system. By measuring its concentration in both the water and solid phases after equilibrium is reached, a precise soil-water distribution coefficient (Kd) can be calculated. Desorption studies can also be performed to see how strongly the compound is bound. The high accuracy afforded by the deuterated tracer is critical, as it allows for the differentiation of partitioning behavior among closely related congeners and across various types of soil and sediment, leading to better predictions of contaminant leaching and persistence in the subsurface environment. researchgate.net

Table 2: Factors Influencing PCB Sorption in Soil and Sediment

| Factor | Influence on Sorption | Role of 2,4,6-Trichlorobiphenyl-d5 |

| Organic Carbon Content | Higher organic carbon content leads to stronger sorption of hydrophobic PCBs. | Acts as an accurate quantitative marker to determine partition coefficients (Koc) normalized for organic carbon. |

| PCB Congener Structure | Increased chlorination generally increases hydrophobicity and sorption strength. | Allows for precise, congener-specific measurements to compare the sorption behavior of different PCBs. |

| Particle Size | Smaller particles (clays, silts) have a larger surface area, often leading to higher sorption. | Ensures reliable quantification of the tracer in different particle size fractions after separation. |

| Environmental Aging | Over time, PCBs can become more strongly sequestered within soil/sediment aggregates, reducing desorption. | Can be used in aged samples to accurately determine the "resistant" fraction of PCBs that is not easily released. |

Source Apportionment and Contamination Fingerprinting using Deuterated Congeners

Most environmental PCB contamination consists of complex mixtures of congeners originating from various commercial formulations (e.g., Aroclors) and subsequent environmental alteration. epa.gov Identifying the sources of this contamination is a key goal of environmental forensics. This is achieved by analyzing the specific pattern, or "fingerprint," of PCB congeners in a sample and comparing it to the fingerprints of potential sources.

When PCB mixtures are released into the environment, they undergo "weathering," a process where physical and chemical factors alter the original congener profile. nih.govresearchgate.net For example, lighter, less-chlorinated congeners are more volatile and water-soluble, so they tend to be depleted from the mixture over time through evaporation and dissolution. nih.govresearchgate.net This results in a weathered mixture that is enriched in heavier, more-chlorinated congeners compared to the original source material. nih.gov

Distinguishing between a fresh spill and a historically contaminated site that has undergone significant weathering is critical for liability assessment and remediation planning. This differentiation relies on obtaining highly accurate data for a wide range of individual congeners. The use of deuterated standards, including 2,4,6-Trichlorobiphenyl-d5, is standard practice in the underlying analytical methods (e.g., EPA Method 8082, 1668). ohio.gov These standards ensure the accurate quantification necessary to detect the subtle shifts in congener ratios that signify weathering. nih.govresearchgate.net

In urban and industrial waterways, PCB contamination often arises from multiple sources, each with a potentially unique congener fingerprint. nih.gov Statistical models, such as Chemical Mass Balance (CMB) or Positive Matrix Factorization (PMF), are used to deconstruct the complex mixture found in an environmental sample (e.g., sediment) and apportion the contribution from each potential source.

The success of these source apportionment models is entirely dependent on the quality of the input data—the precise concentrations of dozens or even hundreds of PCB congeners. epa.gov Analytical methods for congener-specific PCB analysis mandate the use of isotopically labeled standards to correct for analytical variability and ensure accuracy. figshare.comepa.gov By spiking every sample, blank, and standard with a suite of labeled compounds, including congeners like 2,4,6-Trichlorobiphenyl-d5, laboratories can generate the high-quality, comparable datasets required to reliably fingerprint contamination and trace it back to its origins. ohio.gov

Isotopic Fractionation Studies in Natural Environmental Processes

Isotopic fractionation, the partitioning of isotopes of an element between two coexisting phases or chemical species, is a powerful tool for understanding the fate of contaminants in the environment. For PCBs, the analysis of stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H) can provide insights into their degradation pathways and sources. Deuterated PCBs, such as This compound , are essential in these studies, primarily for ensuring the accuracy of quantitative measurements.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. This effect is particularly pronounced for hydrogen when it is replaced by deuterium (B1214612) due to the significant mass difference. lgcstandards.com The study of KIEs is crucial for elucidating the mechanisms of PCB degradation.

In practice, to study the KIE of a particular degradation reaction, the degradation rates of the native compound (e.g., 2,4,6-Trichlorobiphenyl ) and its deuterated analogue (e.g., This compound ) would be compared under controlled laboratory conditions. A significant difference in these rates would indicate that the breaking of a C-H (or C-D) bond is a rate-determining step in the reaction mechanism.

While specific KIE studies on the biotic and abiotic degradation of This compound are not readily found in scientific literature, research on other chlorinated compounds demonstrates this principle. For instance, studies on the degradation of other persistent organic pollutants have shown that the magnitude of the KIE can help distinguish between different degradation pathways, such as oxidation and reduction.

Table 1: Illustrative Data on Isotope Fractionation in the Degradation of Chlorinated Compounds

| Compound | Degradation Process | Isotope Enrichment Factor (ε) | Reference |

| 1,1,1-Trichloroethane | Biotic/Abiotic Reductive Dechlorination | - | nih.gov |

| Trichloroethylene | Photocatalytic Degradation | -2.0 ± 0.2‰ to -3.2 ± 0.5‰ | mdpi.com |

| Trichloroethylene | Oxidation by Potassium Permanganate | -26.5 ± 0.5‰ to -22.8 ± 0.9‰ | mdpi.com |

This table provides examples of isotope fractionation from studies on other chlorinated compounds to illustrate the concept, due to the lack of specific data for this compound.

Compound-Specific Isotope Analysis (CSIA) of the natural abundance of stable isotopes (e.g., ¹³C) in contaminants is a powerful technique to track their sources and assess their degradation in the environment. nih.gov When a contaminant undergoes degradation, the remaining fraction becomes enriched in the heavier isotope, and the extent of this enrichment can be used to quantify the degree of degradation.

Deuterated standards like This compound play a critical, albeit indirect, role in SIA. They are added to environmental samples (e.g., soil, water, biota) at a known concentration before extraction and analysis. Because the deuterated standard has very similar physicochemical properties to the native compound, it experiences similar losses during sample preparation and analysis. By comparing the signal of the native PCB to the deuterated internal standard, a more accurate quantification of the native PCB concentration is achieved. clearsynth.com This accurate concentration data is a prerequisite for the successful application of SIA models to assess contaminant fate.

For example, in a study assessing the natural attenuation of PCBs in a contaminated sediment core, researchers would measure the concentration and the stable carbon isotope ratio of various PCB congeners at different depths. The use of a suite of deuterated PCB standards, which could include This compound , would ensure that the concentration data is reliable. This, in turn, allows for a more robust correlation between changes in concentration and shifts in isotopic composition, providing stronger evidence for in-situ degradation.

While direct studies integrating This compound into comprehensive fate assessments using SIA are not available, the principle is well-established for a wide range of organic pollutants.

Metabolic Research and Biotransformation Pathway Elucidation with Deuterated Pcbs

Isotope Tracer Techniques in PCB Biotransformation Studies

Isotope tracer techniques are a cornerstone of metabolic research, providing a clear way to follow a molecule through complex biological systems. By replacing common isotopes with heavier, stable ones (like deuterium (B1214612) for hydrogen), compounds can be "labeled" without significantly altering their chemical behavior. 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 is a prime example of such a tracer. Its increased mass allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry, enabling researchers to track its fate with high precision. These labeled compounds are essential for accurately quantifying metabolites and understanding the dynamics of biotransformation.

In vitro (in the lab) systems are fundamental for isolating and studying specific metabolic processes. Cell cultures, particularly human-relevant cell lines like HepG2, are used to investigate the biotransformation of PCBs. acs.org In these controlled environments, cells are exposed to a PCB congener, and the resulting metabolites are analyzed. For instance, studies have used HepG2 cells and human liver microsomes (HLMs) to characterize the metabolism of various PCB congeners. acs.org These systems have demonstrated that PCBs can be converted into a complex mixture of hydroxylated, sulfated, and glucuronidated metabolites. acs.org

Microsomal assays, which use subcellular fractions containing key metabolic enzymes like cytochrome P450s (CYPs), are also widely employed. nih.govresearchgate.netyuntsg.com These assays help identify which specific enzymes are responsible for metabolizing PCBs. nih.govresearchgate.netyuntsg.com When studying the metabolism of 2,4,6-Trichlorobiphenyl, its deuterated form, this compound, would be added as an internal standard to accurately quantify the rate of disappearance of the parent compound and the formation of its metabolites.

Table 1: Common In Vitro Systems for PCB Metabolism Studies

| System | Description | Key Findings |

|---|---|---|

| Hepatoma Cell Lines (e.g., HepG2) | Immortalized cell lines derived from human liver tissue that retain many metabolic functions. acs.orgmdpi.com | Can produce a wide range of PCB metabolites, including hydroxylated, sulfated, glucuronidated, and even dechlorinated products. acs.org |

| Liver Microsomes (Human, Rat, etc.) | Vesicles of endoplasmic reticulum containing concentrated Cytochrome P450 (CYP) enzymes. acs.orgbohrium.com | Used to determine metabolic kinetics and identify the primary CYP enzymes involved in PCB oxidation. nih.govresearchgate.netyuntsg.com |

| CYP-Overexpressing Cell Lines | Cell lines genetically engineered to express a single, specific CYP enzyme. mdpi.comresearchgate.net | Allow for precise determination of which CYP isoform is responsible for a specific metabolic transformation. mdpi.comresearchgate.net |

While in vitro studies provide mechanistic insights, in vivo (in a living organism) studies are essential for understanding the complete picture of absorption, distribution, metabolism, and excretion. Model organisms, such as rats and mice, are administered a specific PCB congener, and samples like blood, feces, and tissues are collected over time to analyze for the parent compound and its metabolites. acs.org

The use of deuterated tracers like this compound in these studies is critical. It can be administered to the animal, and its unique mass signature allows researchers to distinguish its metabolic products from any background environmental PCB exposure. This approach has been used to demonstrate that the gut microbiome can play a role in PCB metabolism and that metabolites can be found in various tissues throughout the body. acs.org Such studies have revealed that PCB metabolism is a detoxification process for some compounds, but can also lead to the formation of more toxic, reactive intermediates for others. nih.gov

Identification and Quantification of PCB Metabolites

A significant challenge in PCB research is the sheer number and variety of potential metabolites. A single PCB congener can be transformed into numerous hydroxylated, sulfated, glucuronidated, and dechlorinated products. acs.orgnih.gov Accurately identifying and quantifying these metabolites is crucial for assessing risk.

Modern analytical chemistry relies heavily on mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites. acs.orgnih.gov

For example, LC-HRMS can be used to perform non-targeted analysis of samples from in vitro or in vivo experiments, allowing for the discovery of novel or unexpected metabolites. acs.org Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps in the definitive identification of metabolite structures. nih.gov This combination of technologies is powerful for creating a comprehensive profile of all metabolites formed from a parent PCB. nih.govnih.gov

The use of this compound is particularly powerful when combined with mass spectrometry. When a mixture of the labeled and unlabeled compound is analyzed, the mass spectrometer detects two distinct sets of ions that are chemically identical but differ in mass by five units (due to the five deuterium atoms). This "isotope signature" makes it possible to unequivocally trace the metabolic products of the administered PCB.

Furthermore, deuterated compounds are frequently used as internal standards in isotope dilution mass spectrometry (IDMS). isotope.comepa.gov In this quantitative technique, a known amount of the labeled standard (e.g., this compound) is added to a sample. By comparing the MS signal intensity of the native analyte to the labeled standard, a highly accurate and precise quantification can be achieved, correcting for any loss of analyte during sample preparation and analysis. epa.gov

Understanding Biotransformation Mechanisms and Pathways of PCBs

The ultimate goal of these metabolic studies is to construct a detailed map of the biotransformation pathways for PCBs. The primary metabolic reaction is oxidation, catalyzed by cytochrome P450 enzymes, which typically results in the formation of hydroxylated PCBs (OH-PCBs). nih.gov These OH-PCBs can then undergo further "Phase II" conjugation reactions, such as sulfation or glucuronidation, which generally makes them more water-soluble and easier to excrete. acs.org

However, the metabolism of PCBs is complex. The initial oxidation can form reactive arene oxide intermediates, which can bind to cellular macromolecules. researchgate.netnih.gov Some OH-PCBs can be further oxidized to form highly reactive quinones. nih.gov Recent studies using advanced analytical techniques have also identified other pathways, including the formation of methyl sulfone metabolites and even dechlorination, a pathway previously not well-documented in humans. acs.orgacs.org Elucidating these intricate pathways is essential for understanding the mechanisms of PCB toxicity and assessing the health risks associated with exposure. researchgate.net

Table 2: Major PCB Biotransformation Pathways

| Pathway | Description | Key Enzymes | Resulting Metabolites |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the biphenyl (B1667301) structure. This is often the initial and rate-limiting step. | Cytochrome P450 (CYP) monooxygenases (e.g., CYP1A2, CYP2B6). nih.govyuntsg.com | Hydroxylated PCBs (OH-PCBs). nih.gov |

| Sulfation | Conjugation of a sulfonate group to a hydroxylated metabolite. | Sulfotransferases (SULTs). acs.org | PCB sulfates. acs.org |

| Glucuronidation | Conjugation of glucuronic acid to a hydroxylated metabolite. | UDP-glucuronosyltransferases (UGTs). acs.org | PCB glucuronides. acs.org |

| Dechlorination | Removal of a chlorine atom, which may be replaced by a hydroxyl group. | Not fully elucidated in mammals, but observed in cell culture. acs.org | Lower-chlorinated PCBs or hydroxylated products. acs.org |

| Methyl Sulfone Formation | A multi-step pathway involving conjugation with glutathione. | Glutathione S-transferases and subsequent enzymes. | Methylsulfonyl-PCBs (MeSO₂-PCBs). nih.gov |

Role of Specific Enzyme Systems in Metabolism

The biotransformation of PCBs is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism. researchgate.netnih.gov The specific CYP isoforms involved in metabolizing a particular PCB congener are highly dependent on the congener's chlorine substitution pattern. nih.gov

CYP1A Family : Non-ortho substituted PCBs, often referred to as "dioxin-like" PCBs, are predominantly metabolized by CYP1A enzymes. nih.gov

CYP2B Family : In contrast, ortho-substituted PCBs are typically substrates for CYP2B enzymes. nih.govresearchgate.net Research using liver microsomes from transgenic mice has also implicated CYP2A and CYP2F2 enzymes in the metabolism of certain chiral PCB congeners. acs.org

The metabolism of PCBs is generally considered a detoxification process, as it facilitates the excretion of these lipophilic compounds. nih.gov However, this biotransformation can also lead to the formation of reactive intermediates, such as arene oxides and quinones, which can bind to cellular macromolecules like DNA and proteins, a process known as toxication. nih.gov

The rate of metabolism is significantly influenced by the degree of chlorination. Studies have shown that the rate of cytochrome P-450 catalyzed hydroxylation decreases as the number of chlorine substitutions increases. nih.govbesjournal.com For instance, in one in vitro study, 4-Cl-biphenyl (PCB3) was completely metabolized, while about half of 4,4'-Cl-biphenyl (PCB15) was metabolized, and 3,4,3',4'-Cl-biphenyl (PCB77) was not metabolized at all. nih.govbesjournal.com This suggests that congeners with fewer chlorine atoms are more readily metabolized.

While much of the research has focused on mammalian systems, metabolism also occurs in other organisms. For example, some bacteria possess the biphenyl (bph) pathway, which can transform certain PCB congeners. However, research on Burkholderia xenovorans LB400 showed that hydroxylated derivatives of 2,4,6-trichlorobiphenyl were not significantly transformed, indicating the recalcitrance of this specific substitution pattern to this particular bacterial metabolic pathway. nih.gov

Table 1: Enzyme Systems Involved in PCB Metabolism

| Enzyme Family | Primary PCB Substrates | Reference |

|---|---|---|

| Cytochrome P450 (CYP) 1A | Non-ortho substituted ("dioxin-like") PCBs | nih.gov |

| Cytochrome P450 (CYP) 2B | Ortho-substituted PCBs | nih.govresearchgate.net |

| Cytochrome P450 (CYP) 2A/2F2 | Chiral PCBs (congener-dependent) | acs.org |

| Glutathione S-transferases | Conjugation of PCB metabolites | researchgate.net |

| UDP-glucuronosyl transferase (UGT) | Conjugation of PCB metabolites | researchgate.net |

Investigation of Hydroxylation and Conjugation Pathways

The metabolic pathway for PCBs generally involves a two-phase process. nih.gov

Phase I: Hydroxylation The initial and primary step in PCB metabolism is hydroxylation, a reaction catalyzed by CYP enzymes. researchgate.netnih.gov This process introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). researchgate.net This can occur either through the direct insertion of a hydroxyl group or via the formation of a reactive arene oxide intermediate that subsequently rearranges to form the hydroxylated product. nih.govnih.gov These OH-PCBs are major metabolites found in various organisms, including animals and plants. researchgate.net

Phase II: Conjugation Following hydroxylation, the OH-PCBs can undergo Phase II conjugation reactions. nih.gov This involves the attachment of endogenous molecules to the hydroxyl group, which increases the water solubility of the metabolite and facilitates its excretion from the body. besjournal.comnih.gov The primary conjugation pathways for OH-PCBs include:

Glucuronidation : Formation of PCB glucuronides. researchgate.net

Sulfation : Formation of PCB sulfates. researchgate.net

Glutathione Conjugation : OH-PCBs can be further oxidized to highly reactive quinones, which can then react with glutathione (GSH). nih.govnih.govbesjournal.com

The specific metabolic profile of a PCB congener is heavily dependent on its chlorine substitution pattern. nih.govbesjournal.com The position and number of chlorine atoms dictate the susceptibility of the congener to enzymatic attack and the nature of the resulting metabolites. nih.govbesjournal.com

Bioaccumulation and Biomagnification Dynamics

PCBs are persistent organic pollutants (POPs) that are highly resistant to degradation in the environment. greenfacts.org Due to their lipophilic (fat-soluble) nature, they tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation . greenfacts.orgepa.gov

As these organisms are consumed by others higher up the food chain, the concentration of PCBs increases at each successive trophic level. This process is called biomagnification . greenfacts.orgepa.gov Consequently, top predators, such as large fish, marine mammals, and birds of prey, often carry the highest body burdens of PCBs. greenfacts.orgfrontiersin.org The concentration of PCBs in the fatty tissues of these top predators can be millions of times higher than in the surrounding environment. epa.gov

The degree of bioaccumulation and biomagnification of a specific PCB congener is related to its physical and chemical properties, including its degree of chlorination and its resistance to metabolic degradation. greenfacts.org Highly chlorinated PCBs tend to be more persistent and bioaccumulative.

Kinetic Modeling of PCB Uptake, Distribution, and Elimination Using Deuterated Analogs

Kinetic modeling is essential for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of PCBs in organisms. epa.gov Deuterated analogs like this compound are critical for these studies. By using a labeled compound, researchers can accurately trace the fate of a specific administered congener without interference from pre-existing PCB contamination in the study organism or the environment.

Population pharmacokinetic (PK) models are used to describe the changes in PCB concentrations within a population over time, considering factors like age and exposure trends. nih.gov These models are crucial for estimating key toxicokinetic parameters, such as elimination half-lives. epa.govnih.gov

The elimination half-life of a PCB congener—the time it takes for the concentration of the compound in the body to be reduced by half—is a critical factor determining its potential for bioaccumulation. nih.gov Studies have shown that these half-lives can vary significantly among different congeners. nih.gov For example, intrinsic human elimination half-lives for highly persistent congeners like PCB-170, PCB-153, and PCB-180 have been estimated to be as long as 15.5, 14.4, and 11.5 years, respectively. nih.gov

Kinetic models often consist of multiple compartments representing different tissues or organs in the body (e.g., a central compartment for blood and a peripheral compartment for adipose tissue). acs.org By fitting the model to experimental data obtained using deuterated analogs, researchers can estimate the rates of transfer between these compartments, as well as the rates of uptake from sources like diet and the rates of elimination via metabolism and excretion. acs.org This detailed kinetic information is vital for assessing the long-term risks associated with exposure to specific PCB congeners.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 2,4,6-trichlorobiphenyl | 2,4,6-TCB |

| 4-Chlorobiphenyl | PCB3 |

| 4,4'-Dichlorobiphenyl | PCB15 |

| 3,4,3',4'-Tetrachlorobiphenyl | PCB77 |

| Polychlorinated biphenyl | PCB |

| Hydroxylated polychlorinated biphenyl | OH-PCB |

| Glutathione | GSH |

Future Directions and Emerging Research Avenues for Deuterated Pcbs

Development of Novel Deuterated PCB Congeners for Targeted Research Applications

The future of PCB research will likely involve the synthesis of a wider array of deuterated congeners beyond those currently available. While 2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5 serves as an excellent internal standard, the development of deuterated versions of other specific congeners—particularly those known for high toxicity or prevalence—is a key objective. nih.govnih.gov For instance, creating deuterated analogues of non-dioxin-like PCBs, which are implicated in developmental neurotoxicity, would enable more precise investigations into their specific mechanisms of action. nih.gov

Furthermore, research is moving toward understanding the biotransformation of PCBs in vivo. nih.gov The synthesis of deuterated parent PCBs and their expected metabolites (e.g., hydroxylated or sulfated PCBs) will allow for "tracer" studies. Scientists could introduce a known deuterated parent PCB to a biological system (like a cell culture or animal model) and then use mass spectrometry to track the appearance of its deuterated metabolites. nih.govmedchemexpress.com This would provide unambiguous evidence of metabolic pathways and help identify which enzymes and biological systems are responsible for PCB transformation, a process that can either detoxify the compound or, in some cases, increase its reactivity. nih.gov

Integration of Deuterated Tracers with Advanced Spectroscopic and Imaging Techniques

The integration of deuterated tracers with cutting-edge analytical techniques promises to reveal the subcellular fate of PCBs with unprecedented detail. A significant emerging field is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), a high-resolution imaging technique. nih.govnih.gov By using a deuterated tracer like 2,4,6-Trichlorobiphenyl-d5, researchers could potentially map its distribution within a single cell or tissue sample. nih.govnih.gov NanoSIMS can detect the deuterium (B1214612) label, allowing scientists to visualize where the PCB congener accumulates—for example, in the cell membrane, mitochondria, or nucleus. This provides a direct line of sight into the subcellular targets of PCB toxicity. nih.govnih.gov

Another area of development is in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov While deuterated standards are routinely used, future methods will focus on resolving the subtle ways in which deuterium labeling can affect the molecule's behavior during analysis, known as the isotope effect. nih.gov Understanding these effects more deeply will lead to even more robust and accurate quantification, which is critical for assessing human exposure and ecological risk. epa.gov

| Technique | Application with Deuterated PCBs | Future Research Goal |

| Isotope Dilution GC-MS/MS | Quantitative analysis of native PCBs in environmental/biological samples using deuterated internal standards. clearsynth.com | Development of a wider range of deuterated congener standards for more comprehensive analysis of all 209 PCBs. |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | High-resolution imaging of deuterated PCB distribution in subcellular compartments. nih.govnih.gov | To map the precise location of specific PCB congeners within neurons or other target cells to understand mechanisms of toxicity. |

| Deuterium Metabolic Imaging (DMI) via MRI | Tracking the metabolism of deuterated substrates in vivo. nih.govnih.gov | Adapting DMI principles to track the metabolic fate of deuterated PCBs in real-time within a living organism. |

| High-Resolution LC-MS/MS | Precise quantification and characterization of PCB metabolites. nih.gov | Elucidating complete metabolic pathways by tracking the transformation of a parent deuterated PCB into its various hydroxylated, sulfated, and glucuronidated forms. nih.gov |

Computational Chemistry and Modeling Approaches in Conjunction with Isotopic Tracing

Computational chemistry offers a powerful predictive lens to complement experimental work with deuterated PCBs. A key area of investigation is the kinetic isotope effect (KIE), which is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond, meaning it can be slower to break. nih.gov

Future research will use computational models to predict the KIE for various PCB degradation reactions, such as those carried out by microbes in the environment or metabolic enzymes in the human body. acs.org By comparing these theoretical predictions with experimental results from studies using deuterated PCBs, scientists can validate their understanding of the reaction mechanisms. acs.org For example, if a specific step in a proposed degradation pathway involves breaking a C-H bond, observing a significant KIE with a deuterated PCB would provide strong evidence that this step is rate-limiting. wikipedia.org This approach can help elucidate how persistent PCBs are eventually broken down and which chemical bonds are the most resistant to degradation. acs.orgumich.edu

Interdisciplinary Research Integrating Analytical Chemistry, Environmental Science, and Metabolic Studies

The true potential of deuterated tracers like 2,4,6-Trichlorobiphenyl-d5 will be realized through large-scale, interdisciplinary projects. These endeavors will merge the precision of analytical chemistry, the broad scope of environmental science, and the biological focus of metabolic studies.

For instance, a future project might involve:

Environmental Science: Measuring the levels of various PCB congeners in a contaminated ecosystem, such as a river and its surrounding watershed, using deuterated internal standards for accurate quantification. clearsynth.comepa.gov

Metabolic Studies: Using cell cultures (e.g., human liver cells) or animal models exposed to specific deuterated PCBs to identify the exact metabolites that are formed. nih.gov

Analytical Chemistry: Developing and validating new, highly sensitive mass spectrometry methods to detect these novel deuterated metabolites in the blood or tissues of wildlife from the contaminated site.

By integrating these fields, researchers can create a complete picture, from the presence of a pollutant in the environment to its uptake and transformation by living organisms. The use of deuterated standards is the common thread that ensures the data is accurate and comparable across these different scientific domains, ultimately leading to more informed risk assessments and a deeper understanding of the enduring environmental legacy of PCBs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.